molecular formula C9H8ClF2NO3 B15237006 Ethyl 3-chloro-5-(difluoromethoxy)picolinate

Ethyl 3-chloro-5-(difluoromethoxy)picolinate

Katalognummer: B15237006
Molekulargewicht: 251.61 g/mol
InChI-Schlüssel: WUROJOYUCFKXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves several steps. One common method includes the reaction of 3-chloro-5-(difluoromethoxy)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 3-chloro-5-(difluoromethoxy)picolinate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-5-(difluoromethoxy)picolinate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Wirkmechanismus

The mechanism of action of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-chloro-5-(difluoromethoxy)picolinate can be compared with similar compounds such as Ethyl 3-chloro-5-(trifluoromethyl)picolinate and Pyraflufen-ethyl. These compounds share similar structural features but differ in their chemical properties and applications. For instance, Pyraflufen-ethyl is used as a herbicide, while this compound is primarily used for research purposes .

Eigenschaften

Molekularformel

C9H8ClF2NO3

Molekulargewicht

251.61 g/mol

IUPAC-Name

ethyl 3-chloro-5-(difluoromethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)7-6(10)3-5(4-13-7)16-9(11)12/h3-4,9H,2H2,1H3

InChI-Schlüssel

WUROJOYUCFKXAV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=N1)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.